3-Bromo-7,8-dihydro-5H-pyrido[3,2-b]indol-9(6H)-one
Description
Properties
IUPAC Name |
3-bromo-5,6,7,8-tetrahydropyrido[3,2-b]indol-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-6-4-8-11(13-5-6)10-7(14-8)2-1-3-9(10)15/h4-5,14H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXYFULRGMUTOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C3=C(N2)C=C(C=N3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyridoindole Core
The core pyridoindole structure is typically synthesized via intramolecular cyclization reactions. For example, N-chlorosuccinimide (NCS)-mediated intramolecular cyclization of substituted indoles has been successfully employed to form related pyridoindole cores. This involves:
- Starting from substituted indole derivatives such as methyl indole-3-carboxylate.
- Coupling with aniline derivatives to form intermediates.
- Cyclization under reflux conditions in high-boiling solvents like diphenyl ether.
This method yields the indoloquinoline or pyridoindole core with high regioselectivity and good yields.
Selective Bromination
Selective bromination at the 3-position of the pyridoindole is achieved using electrophilic brominating agents under controlled conditions. The choice of brominating reagent and solvent system is critical to avoid polybromination or substitution at undesired positions. Common reagents include:
- N-bromosuccinimide (NBS) in aprotic solvents.
- Molecular bromine under mild conditions.
The reaction is typically monitored by thin-layer chromatography (TLC) to ensure selective monobromination.
Oxidation to N-Oxides and Rearrangement
A key step in the preparation involves oxidation of the pyridoindole to its N-oxide derivative using oxidants such as 3-chloroperoxybenzoic acid (m-CPBA) in mixed solvents (e.g., chloroform/ethanol) under reflux. The N-oxide then undergoes regioselective rearrangement in acetic anhydride at reflux to form an acetoxy intermediate. Subsequent hydrolysis in ethanol/aqueous sodium hydroxide solution at room temperature yields the pyridoindolone compound.
Purification and Characterization
Purification is commonly achieved by flash column chromatography using solvent systems such as methanol/chloroform mixtures. Characterization includes:
- Melting point determination.
- Infrared spectroscopy (IR) for functional groups.
- Electrospray ionization mass spectrometry (ESI-MS) for molecular weight confirmation.
- Nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR) for structural elucidation.
Representative Data Table for Preparation of Pyridoindolone Derivatives
| Step | Reagents/Conditions | Yield (%) | Product Description | Key Characterization Data |
|---|---|---|---|---|
| 1 | NCS-mediated cyclization in diphenyl ether | 50-70 | Pyridoindole core intermediate | Confirmed by NMR and MS |
| 2 | Bromination with NBS in aprotic solvent | 60-80 | 3-Bromo-substituted pyridoindole | TLC monitored; selective monobromination |
| 3 | Oxidation with m-CPBA in CHCl3/EtOH (reflux) | >90 | N-oxide intermediate | High purity confirmed by chromatography |
| 4 | Rearrangement in Ac2O (reflux) + hydrolysis | 65-85 | 3-Bromo-7,8-dihydro-5H-pyrido[3,2-b]indol-9(6H)-one | IR (carbonyl ~1645 cm^-1), ESI-MS (M+1), NMR data |
Detailed Research Findings and Notes
- The oxidation to N-oxide is a mild and efficient step, typically yielding >90% of the intermediate, which is crucial for the subsequent rearrangement step.
- The rearrangement in acetic anhydride is regioselective, forming the acetoxy intermediate that upon hydrolysis yields the pyridoindolone core with good yields (65-85%).
- The bromination step requires careful control to avoid over-bromination or substitution at other positions on the heterocyclic ring, which can complicate purification and reduce yield.
- The intramolecular cyclization methods using NCS have been demonstrated to be effective in constructing related halogenated pyridoindole frameworks, providing a scalable route for gram-scale synthesis.
- Structural confirmation by X-ray crystallography has been used in related compounds to confirm regioselectivity and substitution patterns, underscoring the importance of analytical techniques in complex molecule synthesis.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has garnered attention in medicinal chemistry due to its potential therapeutic properties. Its structure allows for interactions with various biological targets, making it a candidate for drug development.
Potential Therapeutic Uses:
- Anticancer Activity: Research indicates that derivatives of pyridoindoles exhibit cytotoxic effects against cancer cell lines. The compound's ability to inhibit specific kinases or enzymes involved in cancer progression can be explored further.
- Neuroprotective Effects: Indole derivatives are known to influence neurotransmitter systems. Studies suggest that this compound may modulate serotonin receptors, which could be beneficial in treating mood disorders or neurodegenerative diseases.
- Antimicrobial Properties: The bromine atom enhances the compound's reactivity, potentially leading to antimicrobial activity against various pathogens.
Biological Interaction Studies
Understanding how 3-Bromo-7,8-dihydro-5H-pyrido[3,2-b]indol-9(6H)-one interacts with biological systems is crucial for its application in pharmacology.
Binding Affinity Studies:
- The indole moiety allows the compound to bind effectively to receptors and enzymes. For example, studies have shown that modifications to the structure can enhance binding affinity to serotonin receptors, which is critical for developing antidepressant medications.
Case Study:
A study conducted on the interaction of this compound with serotonin receptors demonstrated that specific substitutions could improve its efficacy as a selective serotonin reuptake inhibitor (SSRI) .
Synthetic Applications
The synthesis of this compound typically involves multi-step organic reactions.
Common Synthesis Methods:
- Fischer Indole Synthesis: This method involves the reaction of cyclohexanone with phenylhydrazine hydrochloride under acidic conditions.
- Palladium-Catalyzed Coupling Reaction: This approach utilizes coupling reactions between bromo-indole derivatives and amines to produce pyridoindole structures.
Data Table: Synthesis Methods
| Method | Description |
|---|---|
| Fischer Indole Synthesis | Reaction of cyclohexanone with phenylhydrazine hydrochloride in acidic conditions. |
| Palladium-Catalyzed Coupling | Coupling reaction between bromo-indole derivatives and amines under specific conditions. |
Chemical Properties and Reactivity
The presence of the bromine atom enhances the compound's reactivity towards electrophiles and nucleophiles. This characteristic is crucial for developing new derivatives with enhanced biological activities.
Reactivity Overview:
- Oxidation: The compound can undergo oxidation reactions yielding ketones or carboxylic acids.
- Reduction: Reduction reactions can convert this compound into alcohols using lithium aluminum hydride.
- Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Mechanism of Action
The mechanism of action of 3-Bromo-7,8-dihydro-5H-pyrido[3,2-b]indol-9(6H)-one involves its interaction with specific molecular targets. For instance, it may bind to and inhibit the activity of certain enzymes or receptors, disrupting cellular processes. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Non-Brominated Analog: 5,6,7,8-Tetrahydro-9H-pyrido[3,2-b]indol-9-one
- Molecular Formula : C₁₁H₁₀N₂O
- Molecular Weight : 186.21 g/mol (CAS: 198141-12-7) .
- Key Differences :
- The absence of bromine reduces molecular weight by ~79 g/mol and decreases electrophilicity.
- The saturated 5,6,7,8-tetrahydro scaffold enhances conformational flexibility compared to the partially unsaturated system in the brominated derivative.
- Applications : Used as a precursor in alkaloid synthesis and as a ligand in catalysis .
Dimethyl-Substituted Derivative: 7,8-Dihydro-7,7-dimethyl-5H-pyrido[3,2-b]indol-9(6H)-one
- Molecular Formula : C₁₃H₁₄N₂O
- Molecular Weight : 214.26 g/mol (CAS: 1595028-26-4) .
- Key Differences :
- Two methyl groups at the 7-position increase steric bulk and lipophilicity (clogP ~1.8 vs. ~1.2 for the brominated compound).
- The dimethyl substitution reduces reactivity toward nucleophilic substitution compared to the brominated analog.
- Synthesis : Typically prepared via cyclization of substituted indole precursors under acidic conditions .
Triazinoquinoxaline-Fused Pyrazole-Indolone Hybrids (Compounds 42–43)
- Example Compound 42: Structure: 2-(3-(4-Bromophenyl)-1-(5,10-dihydro-[1,2,4]triazino[5,6-b]quinoxalin-3-yl)-1H-pyrazol-5-yl)-6,6-dimethyl-6,7-dihydro-1H-indol-4(5H)-one Molecular Formula: C₂₈H₂₃BrN₈O Molecular Weight: 567.44 g/mol Melting Point: 289–290°C .
- Example Compound 43 :
- Key Differences: The triazinoquinoxaline-pyrazole-indolone scaffold introduces extended π-conjugation, enhancing UV absorption (λₐᵦₛ ~350 nm). Bromine in Compound 42 increases molecular weight and polarizability compared to the chloro analog (Compound 43).
Multi-Substituted Brominated Analogs
- Example : 3-Bromo-7,7-dimethyl-5,6,7,8-tetrahydro-9H-pyrido[3,2-b]indol-9-one (CAS: 2231675-73-1) .
- Molecular Formula : C₁₃H₁₄BrN₂O
- Molecular Weight : 297.17 g/mol.
- Higher lipophilicity (clogP ~2.5) compared to the non-dimethyl brominated derivative .
Data Table: Key Properties of Selected Compounds
Biological Activity
3-Bromo-7,8-dihydro-5H-pyrido[3,2-b]indol-9(6H)-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 265.12 g/mol. The compound features a bromine atom at the 3-position and a dihydro-pyridoindole framework, which is characteristic of many biologically active indole derivatives.
Key Structural Characteristics:
- Bromine Substitution : Enhances electrophilic reactivity and potential interactions with biological targets.
- Indole Core : Known for its ability to interact with various receptors and enzymes.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the Fischer indole synthesis, which reacts cyclohexanone with phenylhydrazine hydrochloride under acidic conditions. Other methods may involve oxidation and reduction reactions to modify the compound for enhanced biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The indole moiety allows for effective binding to various receptors and enzymes, modulating their activity and potentially inhibiting certain biological pathways.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Indole Derivatives : Studies have shown that substituted indoles can inhibit the growth of cancer cells by interfering with pathways such as NF-κB activation. A related compound, BEI-9 (3-(2-bromoethyl)-indole), demonstrated inhibition of SW480 colon cancer cell motility and reduced levels of cyclin D1 .
Data Summary
| Biological Activity | Mechanism | References |
|---|---|---|
| Anticancer | Inhibition of NF-κB; cell motility reduction | |
| Anti-inflammatory | COX enzyme inhibition |
Case Studies
- Antiproliferative Activity : Compounds structurally related to this compound were tested against various cancer cell lines. Results indicated significant antiproliferative effects with GI50 values in the nanomolar range .
- Receptor Binding Studies : Interaction studies have shown that modifications to the structure can enhance or diminish binding affinity to specific receptors involved in cancer progression .
Q & A
Q. What are the established synthetic routes for 3-Bromo-7,8-dihydro-5H-pyrido[3,2-b]indol-9(6H)-one, and how do reaction conditions influence yield?
The synthesis of this compound often involves multi-step strategies, including:
- Rhodium-catalyzed hydroacylation : Intramolecular hydroacylation of N-allylindole-2-carboxaldehydes using Rh catalysts generates pyridoindolone scaffolds. Yields range from 75–90% depending on ligand choice and reaction time .
- Cyclopropane ring-opening : Tosic acid-mediated ring-opening of cyclopropane precursors can yield 6-hydroxy derivatives (e.g., 66 in ), with ~75% yield under optimized conditions .
- β-Carboline derivatization : Bromination of β-carboline precursors (e.g., 9H-pyrido[3,4-b]indol-6-ol derivatives) using brominating agents like Br₂ or NBS, followed by reduction to introduce the dihydro moiety .
Q. Key Considerations :
- Catalyst selection (e.g., Rh vs. acid catalysts) impacts enantioselectivity and regiochemistry.
- Solvent polarity and temperature critically affect cyclization efficiency.
Q. How is this compound characterized structurally?
Standard characterization methods include:
- NMR spectroscopy : H and C NMR identify substituent positions and ring saturation. For example, methylene protons in the dihydro moiety appear as triplets (δ ~2.5–3.5 ppm) .
- Mass spectrometry (HRMS) : Exact mass analysis confirms molecular formula (e.g., [M+H] for CHBrNO = 281.0004) .
- Chromatography : Flash chromatography (hexanes:EtOAc gradients) resolves intermediates, with TLC monitoring (R ~0.5 in 3:7 EtOAc:PET) .
Q. What is the role of the bromine substituent in modulating reactivity and biological activity?
The bromine atom at position 3:
- Enhances electrophilicity : Facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .
- Influences regioselectivity : Steric effects direct subsequent substitutions to less hindered positions (e.g., C-5 or C-7) .
- Biological implications : Bromine increases lipophilicity, potentially improving membrane permeability in cellular assays .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what intermediates are critical?
Enantioselective synthesis leverages chiral Rh catalysts (e.g., [Rh(COD)Cl]₂ with phosphoramidite ligands) to control stereochemistry during hydroacylation. The acylrhodium(III) hydride intermediate is stabilized without chelation assistance, enabling >90% enantiomeric excess (ee) for pyridoindolone cores .
Q. Key intermediates :
- N-Allylindole-2-carboxaldehyde : Ensures proper ring closure geometry.
- Acylrhodium species : Dictates enantioselectivity via transition-state control.
Q. How should researchers address contradictory data in yield or activity across studies?
Contradictions often arise from:
Q. Mitigation strategies :
- Use LC-MS to track reaction progress and optimize quenching times.
- Compare spectroscopic data with structurally validated analogs (e.g., 6-Hydroxy-7,8-dihydropyrido[1,2-a]indol-9(6H)-one in ) .
Q. What structure-activity relationships (SAR) have been identified for brominated pyridoindolones?
SAR studies highlight:
- Bromine position : C-3 bromine enhances kinase inhibition (e.g., CDK2) compared to C-5 analogs .
- Ring saturation : The 7,8-dihydro moiety improves solubility but reduces planar stacking interactions with DNA .
Table 1 : Comparative SAR of Brominated Pyridoindolones
| Position | Bromine Substituent | Bioactivity (IC₅₀) | Key Interaction |
|---|---|---|---|
| C-3 | Yes | 0.8 µM (CDK2) | H-bond with Asp86 |
| C-5 | Yes | 5.2 µM (CDK2) | Hydrophobic pocket |
| C-3, C-7 | Dihalo | 0.3 µM (CDK2) | Dual binding |
Q. What pharmacological targets are plausible for this compound based on structural analogs?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
